Macrostemonoside A

Catalog No.
S577764
CAS No.
143049-26-7
M.F
C51H84O23
M. Wt
1065.2 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Macrostemonoside A

CAS Number

143049-26-7

Product Name

Macrostemonoside A

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C51H84O23

Molecular Weight

1065.2 g/mol

InChI

InChI=1S/C51H84O23/c1-20-7-12-50(66-19-20)21(2)32-27(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)51(74-47-42(65)39(62)35(58)30(17-54)69-47)44(71-46-41(64)38(61)34(57)29(16-53)68-46)43(36(59)31(18-55)73-51)70-45-40(63)37(60)33(56)28(15-52)67-45/h20-47,52-65H,5-19H2,1-4H3/t20-,21+,22?,23?,24?,25?,26?,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44-,45+,46+,47+,48+,49+,50?,51+/m1/s1

InChI Key

JWWCJQFYNBGCAX-UOUUDHCBSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1

Synonyms

macrostemonoside A, tigogenin-3-O-beta-D-glucopyranosyl(1-2)(beta-D-glucopyranosyl(1-3))-beta-D-glucopyranosyl(1-4)-beta-D-galactopyranoside

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)[C@@]7([C@@H]([C@H]([C@H]([C@@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1

Description

The exact mass of the compound (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Macrostemonoside A is a steroidal saponin extracted from the plant Allium macrostemon Bunge, commonly known for its medicinal properties in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic effects, particularly in the management of metabolic disorders such as hyperglycemia and hyperlipidemia. Macrostemonoside A exhibits a complex structure characterized by its steroid-like backbone, which contributes to its biological activity and pharmacological properties. Research indicates that it can influence various metabolic pathways, making it a candidate for further investigation in drug development for conditions related to obesity and diabetes .

The chemical behavior of macrostemonoside A is primarily influenced by its saponin structure, which allows it to undergo hydrolysis and other transformations typical of glycosides. Upon exposure to acidic or enzymatic conditions, macrostemonoside A can be hydrolyzed to release sugar moieties and aglycones, which may possess distinct biological activities. Additionally, it may participate in redox reactions due to the presence of hydroxyl groups, affecting its solubility and interaction with biological membranes .

Macrostemonoside A has demonstrated several significant biological activities:

  • Hypoglycemic Effects: Studies show that it can lower blood glucose levels in high-fat diet-induced diabetic mice, potentially by enhancing insulin sensitivity and promoting energy metabolism in muscle tissues .
  • Lipid Regulation: It has been observed to reduce total cholesterol, triglycerides, and low-density lipoprotein levels in serum, indicating its role in lipid metabolism and cardiovascular health .
  • Anti-Obesity Properties: The compound appears to inhibit visceral fat accumulation and enhance lipase activity in adipose tissues, suggesting a mechanism for weight management .

The synthesis of macrostemonoside A typically involves extraction from Allium macrostemon using organic solvents followed by purification techniques such as chromatography. The compound can also be synthesized through chemical modifications of simpler steroidal saponins or via semi-synthetic methods where precursor compounds are chemically altered to yield macrostemonoside A. Research into synthetic pathways is ongoing to enhance yield and purity for pharmaceutical applications .

Macrostemonoside A holds promise for various applications:

  • Pharmaceutical Development: Its potential as a treatment for metabolic disorders like diabetes and obesity positions it as a candidate for drug development.
  • Nutraceuticals: Due to its health benefits, macrostemonoside A could be incorporated into dietary supplements aimed at improving metabolic health.
  • Functional Foods: The compound may be used in food products designed to promote cardiovascular health and manage blood glucose levels .

Research indicates that macrostemonoside A interacts with several biological pathways:

  • It enhances the expression of visfatin, an adipokine involved in glucose metabolism, suggesting a mechanism through which it exerts its hypoglycemic effects .
  • Studies have shown activation of the peroxisome proliferator-activated receptor gamma 2 pathway, which plays a critical role in fat cell differentiation and lipid metabolism .
  • Further interaction studies are needed to elucidate the full spectrum of its biochemical interactions and therapeutic potential.

Macrostemonoside A shares structural similarities with other steroidal saponins but exhibits unique properties that distinguish it from them. Below is a comparison with notable similar compounds:

Compound NameSourceKey PropertiesUnique Aspects
Macrostemonoside TAllium macrostemonAntioxidant activity; cardioprotective effectsSpecific protective effects against myocardial injury
Macrostemonoside IAllium macrostemonCytotoxic activity against tumor cellsNoted for anti-cancer properties
DiosgeninVarious plantsAnti-inflammatory; cholesterol-lowering effectsWidely studied for hormonal activity
Ginsenoside Rg1Panax ginsengNeuroprotective; enhances cognitive functionKnown for cognitive enhancement

Macrostemonoside A's distinct ability to modulate metabolic pathways while maintaining a favorable safety profile makes it a unique candidate among steroidal saponins. Its specific actions on glucose and lipid metabolism highlight its potential therapeutic roles that warrant further exploration .

XLogP3

-0.2

Dates

Modify: 2023-07-18

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